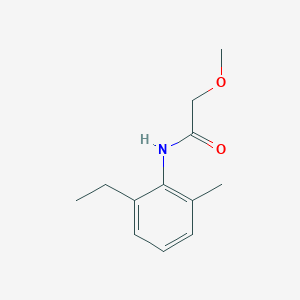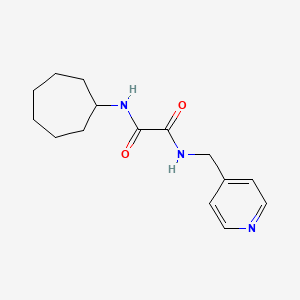
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate, also known as BZL101, is a promising anticancer drug candidate that has been extensively studied in recent years. This compound belongs to the family of benzothiazole derivatives and has shown significant potential in preclinical studies as a potent inhibitor of cancer cell growth and proliferation.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound can inhibit the activation of the PI3K/Akt/mTOR pathway, which is commonly overactivated in cancer cells and promotes cell growth and survival. This compound can also inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound can induce apoptosis in cancer cells at low micromolar concentrations. This compound has also been shown to inhibit the growth and proliferation of cancer cells in a dose-dependent manner. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in various animal models of cancer. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate for lab experiments is its potent anticancer activity and favorable pharmacokinetic profile. This compound can be easily synthesized in the lab and has been extensively studied in preclinical models of cancer, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosing regimen and potential toxicities of this compound in humans.
Direcciones Futuras
There are several future directions for the development of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate as an anticancer drug. One potential direction is the development of this compound as a combination therapy with other anticancer drugs, such as chemotherapy or immunotherapy. This compound has been shown to enhance the activity of chemotherapy drugs in preclinical models of cancer, suggesting that it may have synergistic effects with other therapies. Another potential direction is the development of this compound as a targeted therapy for specific types of cancer, such as breast or prostate cancer. This compound has been shown to have differential activity in different types of cancer cells, suggesting that it may be more effective in certain types of cancer. Finally, more studies are needed to determine the potential toxicities and optimal dosing regimen of this compound in humans, which will be critical for its clinical development.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate has been extensively studied in preclinical models of various types of cancer, including breast, prostate, lung, and pancreatic cancer. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing DNA damage.
Propiedades
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(2)12-17(23-20(27)15-8-4-3-5-9-15)21(28)29-13-19(26)25-22-24-16-10-6-7-11-18(16)30-22/h3-11,14,17H,12-13H2,1-2H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHBUJGHUVWRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3974797.png)
![4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3974799.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3974814.png)
![N-(5-chloro-2-methylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974819.png)
![4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine](/img/structure/B3974844.png)
![5-methyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3974851.png)
![3-chloro-4-methoxy-N-({[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]amino}carbonothioyl)benzamide](/img/structure/B3974858.png)
![ethyl 6-ethoxy-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3974868.png)

![N-[3-(dipropylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3974890.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)
![methyl N-[4-(acetyloxy)benzoyl]leucinate](/img/structure/B3974902.png)
